N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including furan, benzothiophene, and chromene moieties. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the furan derivative: The furan ring is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzothiophene moiety: This step involves the formation of the benzothiophene ring through a series of cyclization reactions, often using sulfur-containing reagents.
Coupling of the furan and benzothiophene derivatives: The furan and benzothiophene derivatives are coupled using carbamoylation reactions, which involve the use of carbamoyl chloride or similar reagents.
Formation of the chromene ring: The chromene ring is synthesized through cyclization reactions involving appropriate precursors and catalysts.
Final coupling and purification: The final compound is obtained by coupling the intermediate products and purifying the resulting compound through techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiophene moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups. These products can exhibit different chemical and biological properties compared to the parent compound.
Scientific Research Applications
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, benzothiophene, and chromene derivatives, such as:
Furan-2-carboxamide derivatives: These compounds share the furan moiety and exhibit similar biological activities.
Benzothiophene-2-carboxamide derivatives: These compounds share the benzothiophene moiety and are studied for their potential therapeutic applications.
Chromene-2-carboxamide derivatives: These compounds share the chromene moiety and are investigated for their biological activities.
Uniqueness
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of multiple heterocyclic moieties, which contribute to its diverse chemical and biological properties
Properties
Molecular Formula |
C26H24N2O5S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-14-9-10-17-19(29)12-20(33-23(17)15(14)2)24(30)28-26-22(18-7-3-4-8-21(18)34-26)25(31)27-13-16-6-5-11-32-16/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
LLKOSFOXXHOISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
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